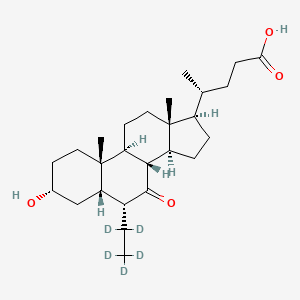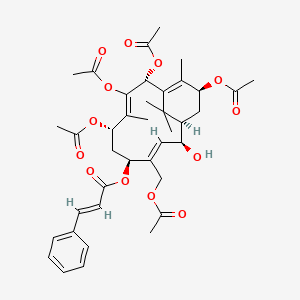
2-Deacetyltaxuspine X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deacetyltaxuspine X is a natural product derived from the Taxus genus, specifically from the branches of Taxus sumatrana. It is a diterpenoid compound with the molecular formula C39H48O13 and a molecular weight of 724.8 g/mol . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
The preparation of 2-Deacetyltaxuspine X involves extraction from natural sources, particularly from the Taxus genus. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .
Chemical Reactions Analysis
2-Deacetyltaxuspine X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Deacetyltaxuspine X has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.
Biology: It is used in the study of natural products and their biological activities.
Industry: It is used in the production of high-purity natural products for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Deacetyltaxuspine X involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to exert its effects through modulation of cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Deacetyltaxuspine X is unique due to its specific structure and biological properties. Similar compounds include:
Baccatin III: Another diterpenoid from the Taxus genus with similar biological activities.
2,7-Dideacetoxytaxinine J: A related compound with structural similarities.
13-Deacetyltaxachitriene A: Another diterpenoid with comparable properties.
Properties
Molecular Formula |
C39H48O13 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1 |
InChI Key |
QYFRCODLYCJJNA-IRKKXACWSA-N |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
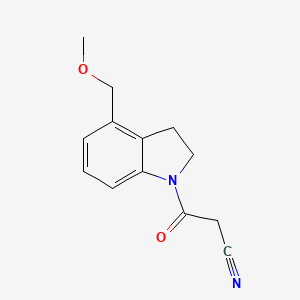
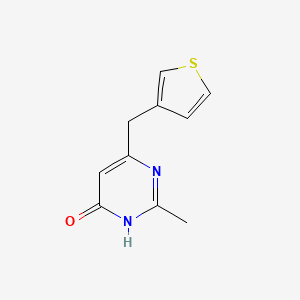
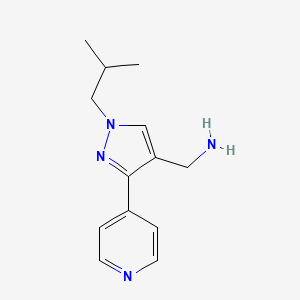
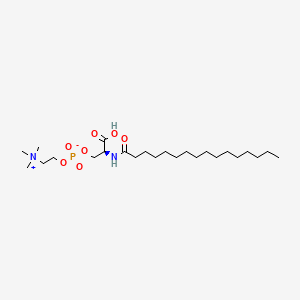
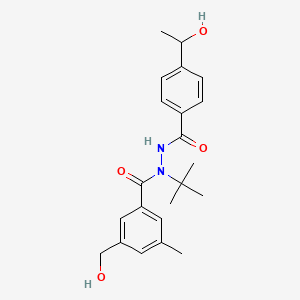
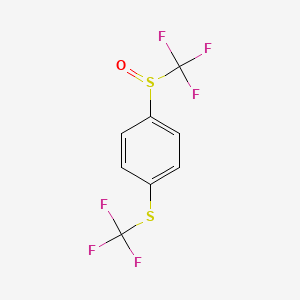
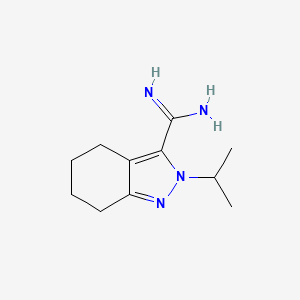

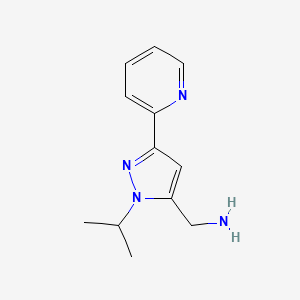
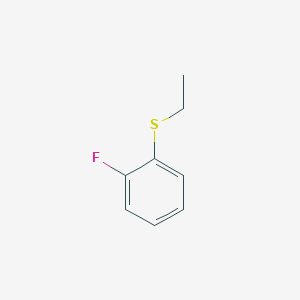
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)

